- Trimethylsilyl Trifluoromethanesulfonate-promoted Reductive 2'-O-arylmethylation of Ribonucleoside Derivatives, Nucleosides, 2011, 30(6), 446-456

Cas no 97219-04-0 (3',5'-O-(Di-tert-butylsilanediyl)uridine)

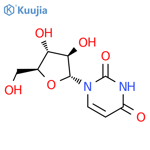

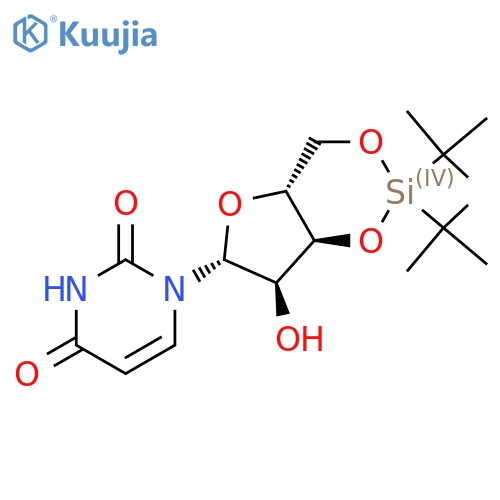

97219-04-0 structure

Nom du produit:3',5'-O-(Di-tert-butylsilanediyl)uridine

3',5'-O-(Di-tert-butylsilanediyl)uridine Propriétés chimiques et physiques

Nom et identifiant

-

- 3',5'-O-(Di-tert-butylsilanediyl)uridine

- 1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione

- 3′,5′-O-[Bis(1,1-dimethylethyl)silylene]uridine (ACI)

- 4H-Furo[3,2-d]-1,3,2-dioxasilin, uridine deriv. (ZCI)

- 3′,5′-O-(Di-tert-butylsilanediyl)uridine

- 1-[(4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxy-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]-3H-pyrimidine-2,4-dione

- BS-47601

- 1-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]pyrimidine-2,4-dione

- F71760

- 97219-04-0

-

- Piscine à noyau: 1S/C17H28N2O6Si/c1-16(2,3)26(17(4,5)6)23-9-10-13(25-26)12(21)14(24-10)19-8-7-11(20)18-15(19)22/h7-8,10,12-14,21H,9H2,1-6H3,(H,18,20,22)/t10-,12-,13-,14-/m1/s1

- La clé Inchi: GRBQGEFUMJONLP-FMKGYKFTSA-N

- Sourire: C([Si]1(OC[C@H]2O[C@@H](N3C=CC(=O)NC3=O)[C@@H]([C@@H]2O1)O)C(C)(C)C)(C)(C)C

Propriétés calculées

- Qualité précise: 384.17166315g/mol

- Masse isotopique unique: 384.17166315g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 26

- Nombre de liaisons rotatives: 3

- Complexité: 624

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 4

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 97.3Ų

Propriétés expérimentales

- Dense: 1.24±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilité: Pratiquement insoluble (0092 G / l) (25 ºC),

3',5'-O-(Di-tert-butylsilanediyl)uridine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01EETJ-1g |

3',5'-O-(Di-tert-butylsilanediyl)uridine |

97219-04-0 | 98% | 1g |

$32.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1248565-1g |

3',5'-O-(Di-tert-butylsilanediyl)uridine |

97219-04-0 | 98% | 1g |

$90 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1248565-250mg |

3',5'-O-(Di-tert-butylsilanediyl)uridine |

97219-04-0 | 98% | 250mg |

$65 | 2024-06-06 | |

| Cooke Chemical | BD9659455-250mg |

1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione |

97219-04-0 | 98% | 250mg |

RMB 84.80 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1248565-5g |

3',5'-O-(Di-tert-butylsilanediyl)uridine |

97219-04-0 | 98% | 5g |

$190 | 2024-06-06 | |

| Aaron | AR01EF1V-250mg |

3',5'-O-(Di-tert-butylsilanediyl)uridine |

97219-04-0 | 98% | 250mg |

$17.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1248565-250mg |

3',5'-O-(Di-tert-butylsilanediyl)uridine |

97219-04-0 | 98% | 250mg |

$65 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1248565-1g |

3',5'-O-(Di-tert-butylsilanediyl)uridine |

97219-04-0 | 98% | 1g |

$95 | 2025-02-26 | |

| Cooke Chemical | BD9659455-1g |

1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione |

97219-04-0 | 98% | 1g |

RMB 228.80 | 2025-02-20 | |

| Cooke Chemical | BD9659455-5g |

1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione |

97219-04-0 | 98% | 5g |

RMB 800.00 | 2025-02-20 |

3',5'-O-(Di-tert-butylsilanediyl)uridine Méthode de production

Méthode de production 1

Conditions de réaction

Référence

Méthode de production 2

Conditions de réaction

Référence

- Preparation of amino acid-containing nucleotide and nucleoside triphosphates as antiviral agents, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

Référence

- Synthesis of cyclic silyl ribonucleosides and its application to structural chemistry, Kenkyu Hokoku - Sen'i Kobunshi Zairyo Kenkyusho, 1988, (158), 115-20

Méthode de production 4

Conditions de réaction

1.1 Solvents: Dimethylformamide

Référence

- Synthesis and restricted conformation of 3',5'-O-(di-tert-butylsilanediyl)ribonucleosides, Chemistry Letters, 1990, (1), 97-100

Méthode de production 5

Conditions de réaction

1.1 Reagents: Silver nitrate Solvents: Dimethylformamide ; 0 °C; 15 min, rt

1.2 Reagents: Triethylamine ; 5 min, rt

1.3 Solvents: Dichloromethane , Water

1.4 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Triethylamine ; 5 min, rt

1.3 Solvents: Dichloromethane , Water

1.4 Reagents: Sodium chloride Solvents: Water

Référence

- Synthesis of 2'-C-β-Fluoromethyluridine, Organic Letters, 2003, 5(6), 807-810

Méthode de production 6

Conditions de réaction

1.1 Solvents: Dimethylformamide

Référence

- Assembly of Short Oligoribonucleotides from Commercially Available Building Blocks on a Tetrapodal Soluble Support, Current Organic Synthesis, 2015, 12(2), 202-207

Méthode de production 7

Conditions de réaction

1.1 Reagents: Silver nitrate Solvents: Dimethylformamide

Référence

- Regioselective protection of the 2'-hydroxyl group of N-acyl-3',5'-O-di(t-butyl)silanediylnucleoside derivatives by use of t-BuMgCl and 2-(trimethylsilyl)ethoxymethyl chloride, Tetrahedron Letters, 1995, 36(10), 1683-4

Méthode de production 8

Conditions de réaction

Référence

- Nucleotide and nucleoside therapeutic compositions, combinations and uses related thereto, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

Référence

- Cyclic silicon-containing nucleoside derivatives, Japan, , ,

3',5'-O-(Di-tert-butylsilanediyl)uridine Raw materials

3',5'-O-(Di-tert-butylsilanediyl)uridine Preparation Products

3',5'-O-(Di-tert-butylsilanediyl)uridine Littérature connexe

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

97219-04-0 (3',5'-O-(Di-tert-butylsilanediyl)uridine) Produits connexes

- 569366-54-7(4-[3-(3-Bromophenyl)-2-cyanoprop-2-enamido]benzoic acid)

- 2158029-09-3(5-(hydrazinylmethyl)-1-(2-methylpropyl)-1H-pyrazole)

- 2248327-85-5(Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate)

- 2287312-57-4(4-bromo-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole)

- 394238-72-3(5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide)

- 942033-30-9(5-(4-ethylpiperazin-1-yl)-2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile)

- 2171225-26-4(6-bromo-3-(2R)-1-methylpyrrolidine-2-carbonyl-1H-indole)

- 1391444-34-0((S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride)

- 1519143-63-5(3-amino-2-(1-methyl-1H-indol-3-yl)propanoic acid)

- 1788873-58-4(8-(hydroxymethyl)-2,2-dimethyl-1,5,6,7-tetrahydropyrrolizin-3-one)

Fournisseurs recommandés

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Henan Dongyan Pharmaceutical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif